- Pyridazino- and pyrazolo[1,2-a]-1,2,5-triazepines, Polish Journal of Chemistry, 1983, 56, 1131-8

Cas no 89990-54-5 (pyrazolidine;dihydrochloride)

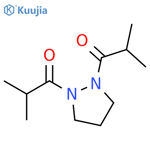

pyrazolidine;dihydrochloride structure

Nome del prodotto:pyrazolidine;dihydrochloride

Numero CAS:89990-54-5

MF:C3H9ClN2

MW:108.569959402084

MDL:MFCD16620353

CID:583937

PubChem ID:12314782

pyrazolidine;dihydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- Pyrazolidine dihydrochloride

- Pyrazolidine, dihydrochloride (9CI)

- pyrazolidine;dihydrochloride

- EN300-223553

- AC-31755

- DTXSID90487442

- Pyrazolidinedihydrochloride

- SCHEMBL221541

- pyrazolidine-bishydrochloride

- DA-18240

- PYRAZOLIDINE 2HCL

- DS-4444

- AKOS016007708

- Pyrazolidine, dihydrochloride

- 89990-54-5

- SY028303

- MFCD16620353

- LUXXPABUPDCSHU-UHFFFAOYSA-N

- A1-00393

- CS-0210819

-

- MDL: MFCD16620353

- Inchi: 1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H

- Chiave InChI: VEXUHGJGWQFFTB-UHFFFAOYSA-N

- Sorrisi: Cl.N1CCCN1

Proprietà calcolate

- Massa esatta: 144.0221037g/mol

- Massa monoisotopica: 144.0221037g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 7

- Conta legami ruotabili: 0

- Complessità: 24.1

- Conteggio di unità legate in modo Covalent: 3

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 24.1Ų

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: No data available

- Punto di fusione: No data available

- Punto di ebollizione: No data available

- Punto di infiammabilità: No data available

- Pressione di vapore: No data available

pyrazolidine;dihydrochloride Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Istruzioni di sicurezza: H315 (100%) H319 (100%) H335 (100%)

- Condizioni di conservazione:Inert atmosphere,2-8°C

pyrazolidine;dihydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K10192-1g |

Pyrazolidine, hydrochloride (1:2) |

89990-54-5 | 95%+ | 1g |

$200 | 2024-05-24 | |

| eNovation Chemicals LLC | K10192-5g |

Pyrazolidine, hydrochloride (1:2) |

89990-54-5 | 95%+ | 5g |

$380 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540S-50mg |

Pyrazolidine dihydrochloride |

89990-54-5 | 97% | 50mg |

¥743.23 | 2025-01-20 | |

| Enamine | EN300-223553-0.05g |

pyrazolidine dihydrochloride |

89990-54-5 | 95% | 0.05g |

$48.0 | 2024-06-20 | |

| Enamine | EN300-223553-0.1g |

pyrazolidine dihydrochloride |

89990-54-5 | 95% | 0.1g |

$71.0 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1231077-1G |

pyrazolidine;dihydrochloride |

89990-54-5 | 97% | 1g |

$150 | 2024-07-21 | |

| TRC | P841003-250mg |

Pyrazolidine dihydrochloride |

89990-54-5 | 250mg |

$ 365.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D624899-1g |

Pyrazolidine dihydrochloride |

89990-54-5 | 95% | 1g |

$480 | 2024-06-05 | |

| Chemenu | CM128449-1g |

pyrazolidine dihydrochloride |

89990-54-5 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM128449-1g |

pyrazolidine dihydrochloride |

89990-54-5 | 95% | 1g |

$337 | 2021-08-05 |

pyrazolidine;dihydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

Riferimento

- Biginelli reactions catalyzed by hydrazine type organocatalyst, Tetrahedron Letters, 2008, 49(20), 3238-3241

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

Riferimento

- Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1337-1340

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

Riferimento

- Development of cyclic hydrazine and hydrazide type organocatalyst-mechanistic aspects of cyclic hydrazine/hydrazide-catalyzed Diels-Alder reactions, Heterocycles, 2009, 79, 851-863

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 12 h, rt

Riferimento

- Synthesis, biological evaluation and structural determination of β-aminoacyl-containing cyclic hydrazine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(9), 2622-2628

pyrazolidine;dihydrochloride Raw materials

pyrazolidine;dihydrochloride Preparation Products

pyrazolidine;dihydrochloride Letteratura correlata

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

89990-54-5 (pyrazolidine;dihydrochloride) Prodotti correlati

- 504-70-1(Pyrazolidine)

- 2172057-06-4(1-(4-hydroxypentyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1105225-89-5(1-(3-chlorophenyl)methyl-2-oxo-N-{(thiophen-2-yl)carbamoylamino}-1,2-dihydropyridine-3-carboxamide)

- 18842-98-3(Paederosidic acid)

- 887349-24-8(N,3-diphenyl-2,1-benzoxazole-5-carboxamide)

- 1009673-49-7(1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione)

- 2367002-64-8(7-Chloro-1-iodophenazine)

- 173897-43-3(3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride)

- 1903462-50-9(5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide)

- 1805645-75-3(4-Cyano-3-difluoromethoxy-2-methylbenzenesulfonyl chloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89990-54-5)pyrazolidine;dihydrochloride

Purezza:99%

Quantità:1g

Prezzo ($):164.0